methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride
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Description
Methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H26ClF3N2O4 and its molecular weight is 474.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.1533195 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Result of Action
Given the diverse biological activities of indole derivatives , it’s likely that the compound could have a wide range of molecular and cellular effects.
Biological Activity
Methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride, also known as a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C23H28ClF3N2O3, with a molecular weight of approximately 472.9 g/mol. The compound exhibits a complexity rating of 559, indicating a relatively intricate structure that may contribute to its biological activity .
Structural Information
Property | Value |
---|---|
Molecular Formula | C23H28ClF3N2O3 |
Molecular Weight | 472.9 g/mol |
Purity | Typically 95% |
Complexity Rating | 559 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its efficacy.
- Gram-positive Activity : The compound has shown significant bactericidal effects against Staphylococcus aureus and Enterococcus faecalis. In particular, it demonstrated an MIC ranging from 15.625 to 62.5 μM against Staphylococcus .
- Gram-negative Activity : It also displayed moderate activity against Escherichia coli and Pseudomonas aeruginosa, although the MIC values were higher compared to its effects on Gram-positive bacteria.
The antimicrobial action of this compound is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways. This dual mechanism enhances its effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics .
Antibiofilm Activity
The compound has been evaluated for its ability to disrupt biofilms formed by pathogenic bacteria. It exhibited moderate-to-good antibiofilm activity, with specific concentrations required for biofilm inhibition (MBIC) and eradication (MBEC) demonstrating promising results:
Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
---|---|---|
MRSA | 62.216–124.432 | 124.432–248.863 |
SE | 31.108–62.216 | 124.432–248.863 |
These results suggest that the compound may be a viable candidate for further development in treating biofilm-related infections .
Case Studies
A notable case study involved testing the compound's efficacy in clinical isolates of MRSA, where it significantly reduced biofilm formation compared to standard treatments like ciprofloxacin. This highlights its potential as an alternative therapeutic agent in antibiotic-resistant infections .
Properties
IUPAC Name |
methyl 4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4.ClH/c1-30-21(29)16-5-7-20(8-6-16)31-15-19(28)14-26-9-11-27(12-10-26)18-4-2-3-17(13-18)22(23,24)25;/h2-8,13,19,28H,9-12,14-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWWAXADNAMZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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